molecular formula C5H6N2 B146979 Glutaronitrile CAS No. 544-13-8

Glutaronitrile

Cat. No.: B146979
CAS No.: 544-13-8
M. Wt: 94.11 g/mol
InChI Key: ZTOMUSMDRMJOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaronitrile, also known as pentanedinitrile, is an organic compound with the chemical formula C₅H₆N₂. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. The compound is characterized by the presence of two nitrile groups (-CN) attached to a three-carbon chain, making it a dinitrile. This compound is known for its versatility in chemical reactions and its applications in different fields, including organic synthesis and industrial processes .

Safety and Hazards

Glutaronitrile is labelled as a danger according to GHS labelling. The hazard statements include H301, H312, H332 which indicate that it is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

Glutaronitrile primarily targets the enzyme Alkaline phosphatase, placental-like (ALPPL2) . This enzyme plays a crucial role in various biological processes, including metal ion binding .

Mode of Action

It is known that organic nitriles, such as this compound, decompose into cyanide ions both in vivo and in vitro . This suggests that this compound’s interaction with its targets may involve the production of toxic cyanide ions or hydrogen cyanide .

Biochemical Pathways

It’s known that the compound is involved in the “aldoxime–nitrile pathway” in certain bacterial species . In this pathway, aldoxime is metabolized to the corresponding carboxylic acids through nitrile by the combination of aldoxime dehydratase (Oxd), and nitrile-hydrolyzing enzymes .

Pharmacokinetics

Detailed pharmacokinetic data for this compound is currently unavailable. It’s known that the compound is soluble in water, alcohol, and chloroform , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the production of toxic cyanide ions or hydrogen cyanide . These substances can disrupt the electron transport chain in cells, preventing the aerobic production of ATP for energy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its bioavailability and distribution within the body.

Biochemical Analysis

Biochemical Properties

Glutaronitrile has been found to interact with various enzymes in biochemical reactions. For instance, it has been reported that bacterial strains capable of utilizing this compound as the sole source of carbon and nitrogen were isolated from solid waste leachates . These bacteria were found to express nitrilase genes, which are involved in the metabolism of nitriles, including this compound .

Cellular Effects

For example, some nitriles can cause cellular toxicity, while others can be metabolized by cells into useful compounds

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with enzymes such as nitrilases . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of nitriles can vary depending on factors such as temperature and pH

Metabolic Pathways

This compound is involved in the aldoxime-nitrile metabolic pathway . In this pathway, aldoxime dehydratase enzymes catalyze the formation of a carbon-nitrogen triple bond via the dehydration of aldoxime to form nitriles . This pathway is important for the metabolism of nitriles, including this compound .

Transport and Distribution

It is known that nitriles can be transported across cell membranes by various mechanisms, including passive diffusion and active transport

Subcellular Localization

It is known that nitriles can be localized to various subcellular compartments, depending on their chemical properties and the specific transport mechanisms present in the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutaronitrile can be synthesized through several methods. One common method involves the dimerization of acrylonitrile in the presence of a catalyst. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to achieve high yields. Another method involves the hydrocyanation of butadiene, followed by subsequent reactions to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using metal-based ionic liquids as catalysts. These catalysts facilitate the dimerization of acrylonitrile, leading to the formation of this compound. The process is optimized to ensure high efficiency and minimal by-product formation .

Comparison with Similar Compounds

Glutaronitrile is part of a family of dinitriles, which includes compounds such as:

Uniqueness of this compound: Compared to its analogs, this compound’s unique structure allows it to participate in specific reactions, such as the formation of optically active compounds through desymmetrization . Its versatility in undergoing various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

pentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOMUSMDRMJOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060266
Record name Pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-13-8
Record name Glutaronitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaronitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedinitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUTARONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZI68F3CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutaronitrile
Reactant of Route 2
Glutaronitrile
Reactant of Route 3
Reactant of Route 3
Glutaronitrile
Reactant of Route 4
Reactant of Route 4
Glutaronitrile
Reactant of Route 5
Reactant of Route 5
Glutaronitrile
Reactant of Route 6
Reactant of Route 6
Glutaronitrile
Customer
Q & A

Q1: What is the molecular formula and weight of glutaronitrile?

A1: this compound, also known as pentanedinitrile, has a molecular formula of C5H6N2 and a molecular weight of 94.12 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: The rotational spectrum of this compound has been investigated using Fourier transform microwave spectroscopy and broadband millimetre-wave spectroscopy. This data allowed for the determination of rotational constants, nuclear quadrupole coupling constants, and centrifugal distortion constants. [] Additionally, the He(I) photoelectron spectrum of this compound has been reported, providing information about its ionization potentials. []

Q3: How is this compound used in organic synthesis?

A3: this compound is a valuable precursor for the synthesis of various compounds, including azaheterocycles [] and polymers []. It can be used to produce pentanedinitrile-2,4-dinitronates, which have potential antitumor activity. []

Q4: Can this compound be used in the synthesis of pharmaceuticals?

A4: Yes, this compound can be enzymatically hydrolyzed to produce optically pure (S)-4-cyano-3-(4-chlorophenyl)-butyric acid, a key precursor for the synthesis of baclofen, a muscle relaxant and antispastic agent. [, ]

Q5: Are there any specific enzymes that can be used to modify this compound?

A5: Nitrilases have shown promise in the selective hydrolysis of this compound and its derivatives. Studies have shown that a nitrilase from Arabidopsis thaliana can selectively hydrolyze this compound to ω-cyanocarboxylic acids with varying chain lengths. [] Another study demonstrated the use of a nitrilase from Synechocystis sp. PCC6803 to selectively hydrolyze 3-isobutyl this compound to produce optically pure (R)-3-isobutyl-4-cyanobutanoic acid. [] Additionally, a Rhodococcus butanica strain displayed regioselectivity in hydrolyzing the pro-S cyano group of 3-substituted glutaronitriles. []

Q6: How can the enantioselectivity of nitrilase-catalyzed hydrolysis of this compound be controlled?

A6: Researchers successfully inverted the enantiopreference of a nitrilase from Synechocystis sp. PCC6803 towards 3-isobutyl this compound by employing a "mirror-image" strategy. This involved reshaping the substrate-binding pocket through site-saturation and combinatorial mutagenesis, ultimately leading to a variant with high activity and reversed stereoselectivity. []

Q7: Can this compound be used as an electrolyte in lithium-ion capacitors?

A7: Yes, studies have investigated the use of this compound-based electrolytes in lithium-ion capacitors. This compound shows potential for high-energy and high-power applications due to its ability to facilitate the intercalation-deintercalation of Li+ in graphite electrodes. []

Q8: Can this compound form mixtures with other compounds for specific applications?

A9: Yes, this compound can be mixed with succinonitrile to create plastic cocrystals, which are potential solid-state electrolytes. These mixtures display interesting phase behavior, transitioning between supercooled liquid and plastic crystalline states. [, ] The properties of these mixtures, including their ionic conductivity, can be tuned by adjusting the composition and by doping with lithium salts. []

Q9: How is computational chemistry used to study this compound?

A10: Computational methods like Density Functional Theory (DFT) have been used to study the conformational behavior of this compound and its impact on ionization energy. The B3LYP/6-31+G(d) model chemistry, in particular, has been shown to accurately reproduce the ionization potentials of this compound and other nitriles. []

Q10: How do structural modifications of this compound affect its biological activity?

A11: Structural modifications of this compound can significantly impact its biological activity. For instance, the presence and position of substituents on the carbon chain can influence the selectivity of enzymatic hydrolysis by nitrilases. [, , ]

Q11: Are there any concerns about the safety of using products containing this compound derivatives?

A13: Although the use of methyldibromo this compound is restricted in cosmetics, it is still present in other products like cleaning agents and industrial products. This highlights the importance of proper labeling and awareness regarding potential sensitization and allergic reactions. [, , ]

Q12: How can this compound and its derivatives be detected and quantified?

A14: Several analytical techniques are available for the detection and quantification of this compound and its derivatives. For instance, liquid chromatography with electrochemical detection can be used to determine the concentration of methyldibromo this compound in cosmetics. [] Gas chromatography coupled with mass spectrometry, particularly when combined with enhanced matrix removal techniques, is also effective for analyzing methyldibromo this compound in complex matrices like skin creams. []

Q13: What are some significant historical milestones in research related to this compound?

A16: The introduction of methyldibromo this compound as a preservative in the 1980s, followed by its subsequent restriction due to allergenicity concerns, marks a significant development in the field. [, , , ] This spurred research on alternative preservatives and highlighted the importance of assessing the safety of chemical compounds used in consumer products.

Q14: What are some examples of cross-disciplinary research involving this compound?

A17: The study of this compound and its derivatives brings together researchers from various disciplines, including organic chemistry, biochemistry, material science, and toxicology. The use of this compound-based electrolytes in lithium-ion capacitors exemplifies the synergy between material science and electrochemistry. [] Research on the enzymatic hydrolysis of this compound for pharmaceutical synthesis highlights the collaboration between biochemists and synthetic chemists. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.